6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine
Description
Properties
IUPAC Name |
6-methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-5-8(13-3)11-7(9)6(10-5)4-12-2/h4H2,1-3H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJMXVAGRMSWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)COC)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668176 | |
| Record name | 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91678-86-3 | |
| Record name | 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70668176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine derivatives.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and methoxylation processes, as well as employing scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methoxymethyl groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of azido or thio-substituted pyrazine derivatives.
Scientific Research Applications
6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of functional materials.
Biological Studies: It can be used in studies related to enzyme inhibition or as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy and methoxymethyl groups can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine and related pyrazine derivatives:
Key Comparisons:
Substituent Effects :
- The methoxymethyl group at position 3 in the target compound introduces steric hindrance and polarity, contrasting with the simpler methoxy (3-OCH₃) or chloro (3-Cl) groups in analogs. This may reduce reactivity in nucleophilic substitutions but enhance solubility .
- The 6-methoxy group distinguishes the target compound from analogs like 2-Methoxy-5-methylpyrazine, where substituent positioning alters electronic effects (e.g., ring electron density) .
Biological Relevance: Compounds with amino groups at position 2 (e.g., 3-Methoxy-5-methylpyrazin-2-amine) are often intermediates in drug synthesis. The target compound’s additional methoxymethyl group could modulate pharmacokinetics, such as metabolic stability or target binding . Chloro-substituted analogs (e.g., 3-Chloro-5-methylpyrazin-2-amine) may exhibit higher reactivity in cross-coupling reactions, useful in agrochemical synthesis .
Synthetic Accessibility :
- highlights a single-step synthesis for a related pyrazine oxide, suggesting that similar streamlined methods might apply to the target compound. However, the methoxymethyl group may require protective strategies to prevent undesired side reactions .
Biological Activity
6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine is a pyrazine derivative that has garnered attention for its potential biological activities. This compound features methoxy and methoxymethyl functional groups, which enhance its chemical reactivity and biological interactions. Its structural uniqueness positions it as a candidate for various applications in medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The presence of methoxy and methoxymethyl groups increases the compound's binding affinity and selectivity. This interaction may inhibit enzyme activity by occupying the active sites, thereby blocking substrate access. Such mechanisms are critical in drug development, especially for compounds targeting microbial or cancerous cells.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related pyrazine derivatives have demonstrated significant inhibitory effects against various bacterial strains. The structural modifications in this compound could enhance these properties, making it a promising candidate for further investigation in antimicrobial therapies .
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study highlighted that pyrazine derivatives can act as effective enzyme inhibitors. The introduction of polar groups into similar compounds has shown varying degrees of potency against specific enzyme targets, suggesting that this compound might exhibit comparable or enhanced enzyme inhibition capabilities .
- Pharmacological Applications : In medicinal chemistry, this compound has been explored as a building block for synthesizing novel pharmaceuticals with potential anticancer properties. Its ability to modulate biological pathways through enzyme inhibition positions it as a valuable candidate for drug discovery .
- In Vivo Studies : Preliminary in vivo studies on related pyrazine compounds have shown promising results in reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents. These findings suggest that this compound may also possess similar therapeutic potential .
Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-3-(methoxymethyl)-5-methylpyrazine | Lacks amino group | Moderate antimicrobial activity |
| 6-Methoxy-3-(methyl)-5-methylpyrazin-2-amine | Lacks methoxymethyl group | Lower enzyme inhibition |
| 6-Methoxy-3-(methoxycarbonyl)-5-methylpyrazin | Contains carboxyl group | Enhanced binding affinity |
The table above compares this compound with structurally similar compounds, indicating its unique functional groups contribute to superior biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Methoxy-3-(methoxymethyl)-5-methylpyrazin-2-amine, and how can reaction conditions be optimized for yield?
- Methodology :
- Coupling Reactions : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base, as demonstrated in the synthesis of structurally similar pyrazinamines (e.g., 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine) .
- Reflux Conditions : Optimize chlorination or substitution steps using thionyl chloride under reflux, a method effective for pyrazine derivatives (e.g., 3-Chloro-5-methylpyrazin-2-amine) .
- Purification : Employ recrystallization or column chromatography to isolate high-purity products .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing pyrazinamine derivatives?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and methoxy/methoxymethyl groups.
- X-ray Crystallography : Resolve ambiguous structural features, as applied to pyrazole-amine derivatives (e.g., halogenated tetrazol-5-amine regioisomers) .
- Infrared (IR) Spectroscopy : Identify functional groups like amines and ethers via characteristic absorption bands .
Q. What purification and solubility challenges arise with methoxymethyl-substituted pyrazinamines, and how can they be addressed?
- Methodology :
- Solvent Selection : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) based on analogs like 5-Bromo-6-methoxypyrazin-2-amine, which requires sonication and heating for dissolution .
- Chromatography : Use silica gel chromatography with gradients of ethyl acetate/hexane for polar derivatives .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict optimal reaction pathways for synthesizing methoxymethyl-substituted pyrazinamines?
- Methodology :
- Reaction Path Search : Apply quantum chemical calculations to model transition states and intermediates, as utilized by ICReDD for reaction optimization .
- Machine Learning : Train models on existing pyrazine synthesis data to predict coupling agent efficiency or regioselectivity .
Q. How do methoxy and methoxymethyl substituents influence the reactivity and biological activity of pyrazinamine derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3-Methoxy-5-methylpyrazin-2-amine) and compare bioactivity in assays (e.g., antitubercular activity in vitro) .
- Kinetic Studies : Monitor reaction rates of substitution reactions to assess steric/electronic effects of substituents .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazinamine derivatives?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies to identify variability sources.
- Controlled Replication : Reproduce experiments with standardized protocols (e.g., XTT assay for cytotoxicity) .
Q. What experimental designs are optimal for assessing the environmental or metabolic stability of methoxymethyl-substituted pyrazinamines?
- Methodology :
- Oxidation/Reduction Studies : Expose compounds to oxidizing agents (e.g., ) or liver microsomes to simulate metabolic pathways .
- Degradation Kinetics : Monitor stability under varying pH/temperature using HPLC .
Key Considerations
- Regioselectivity : Methoxymethyl groups may sterically hinder substitution at the 3-position; use directing groups (e.g., amino) to control reactivity .
- Stability : Store compounds at -80°C in amber vials to prevent degradation .
- Ethical Compliance : Adhere to guidelines prohibiting human/animal testing unless explicitly approved .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
